Pyrrolidine, 1-[2-fluoro-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-
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Overview
Description
Pyrrolidine, 1-[2-fluoro-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- is a complex organic compound that features a pyrrolidine ring, a fluorinated phenyl group, and a naphthopyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-[2-fluoro-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- typically involves multi-step organic reactions. The process begins with the formation of the pyrrolidine ring, followed by the introduction of the fluorinated phenyl group and the naphthopyran moiety. Common reagents used in these reactions include fluorinating agents, phenylboronic acids, and naphthopyran precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-[2-fluoro-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the phenyl and naphthopyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pyrrolidine, 1-[2-fluoro-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antiviral activities.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-[2-fluoro-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, fluorinated phenyl compounds, and naphthopyran analogs. Examples include:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
Pyrrolidine, 1-[2-fluoro-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- is unique due to its combination of a pyrrolidine ring, a fluorinated phenyl group, and a naphthopyran moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
834895-45-3 |
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Molecular Formula |
C29H24FNO |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-[2-fluoro-4-(3-phenylbenzo[f]chromen-3-yl)phenyl]pyrrolidine |
InChI |
InChI=1S/C29H24FNO/c30-26-20-23(13-14-27(26)31-18-6-7-19-31)29(22-9-2-1-3-10-22)17-16-25-24-11-5-4-8-21(24)12-15-28(25)32-29/h1-5,8-17,20H,6-7,18-19H2 |
InChI Key |
ADXSKBXENHLVRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C3(C=CC4=C(O3)C=CC5=CC=CC=C54)C6=CC=CC=C6)F |
Origin of Product |
United States |
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